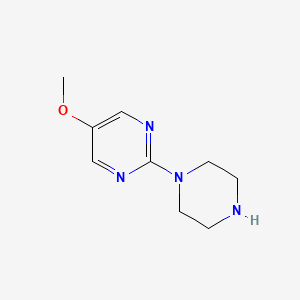

5-Methoxy-2-(piperazin-1-YL)pyrimidine

Übersicht

Beschreibung

5-Methoxy-2-(piperazin-1-yl)pyrimidine is a chemical compound characterized by its molecular formula C9H14N4O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(piperazin-1-yl)pyrimidine typically involves the reaction of methoxy-substituted pyrimidine with piperazine under specific conditions. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and heating the reaction mixture to a specific temperature to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes aromatic substitution at the C(4) and C(6) positions due to electron withdrawal by the methoxy group at C(5) and the piperazine at C(2).

| Reaction Type | Reagents/Conditions | Outcome | Example |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80–100°C | C(4)-chlorination | 5-Methoxy-4-chloro-2-(piperazin-1-yl)pyrimidine |

| Amination | NH₃ (g), EtOH, 50°C | C(4)-amination | 4-Amino-5-methoxy-2-(piperazin-1-yl)pyrimidine |

| Nitration | HNO₃/H₂SO₄, 0°C | C(4)-nitration (low yield due to ring instability) | - |

Key Findings :

-

C(4) is the most reactive site for electrophilic substitution.

-

Steric hindrance from the piperazine group limits substitution at C(6).

Piperazine Functionalization

The secondary amines in the piperazine ring participate in alkylation, acylation, and cross-coupling reactions .

Alkylation

Acylation

| Acylating Agent | Conditions | Product | Note |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C | N-acetylpiperazine | Stabilizes metabolic liability |

| Boc anhydride | THF, rt | N-Boc-protected derivative | Common protecting strategy |

Oxidation and Reduction

Controlled oxidation of the piperazine ring modifies electronic properties:

| Reaction | Reagents | Product | Effect |

|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂ | N-oxide derivative | Enhances hydrogen-bonding capacity |

| Reduction | H₂, Pd/C | Partially saturated piperazine | Alters conformational flexibility |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings for bioconjugation:

Ring-Opening and Rearrangement

Under harsh conditions, the pyrimidine ring undergoes cleavage:

| Condition | Reagents | Product | Mechanism |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), Δ | 4-Amino-5-methoxypyrimidin-2-ol | Ring-opening via C(2)-N bond cleavage |

| Alkaline hydrolysis | NaOH, H₂O, Δ | Urea derivatives | Degradation to carbamate intermediates |

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Methoxy-2-(piperazin-1-YL)pyrimidine has garnered attention for its potential pharmacological properties. It serves as a lead compound in the development of drugs targeting various biological pathways. Notably, compounds with similar structural features have been associated with:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation . The introduction of the piperazine moiety may enhance these effects by improving interactions with biological targets.

- Antiviral Properties : Pyrimidines have been explored for their antiviral activities, particularly against HIV and other viral infections. The structural modifications in this compound could lead to the development of novel antiviral agents .

- Neurological Disorders : Compounds containing piperazine rings are known to interact with neurotransmitter receptors, making them potential candidates for treating neurological disorders such as depression and anxiety .

Biological Studies

In biological research, this compound can be employed to study various biological systems and processes. Its ability to modulate receptor activity makes it useful in:

- Receptor Binding Studies : The compound can be used to investigate its binding affinity to various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and other CNS functions .

- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that derivatives of this compound can affect cell cycle progression and induce apoptosis . Such studies are essential for understanding the mechanisms of action and potential therapeutic effects.

Industrial Applications

Beyond pharmaceuticals, this compound can be utilized in the synthesis of more complex organic compounds. Its role as a building block in organic synthesis allows for the creation of various chemical products with enhanced properties .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1-Piperazinyl)pyrimidine | Lacks methoxy group | Known metabolite of gepirone |

| 5-Bromo-2-(piperazin-1-YL)pyrimidine | Contains bromine instead of methoxy | Antimicrobial activity reported |

| 4-(Piperazinyl)quinazoline | Quinazoline core instead of pyrimidine | Potential anti-cancer properties |

The presence of the methoxy group in this compound distinguishes it from these compounds, potentially enhancing its lipophilicity and altering its interaction with biological targets .

Wirkmechanismus

5-Methoxy-2-(piperazin-1-yl)pyrimidine is similar to other pyrimidine derivatives, such as 5-bromo-2-(piperazin-1-yl)pyrimidine and 2-methoxy-5-(piperazin-1-yl)phenol. its unique structural features, such as the methoxy group and piperazine moiety, distinguish it from these compounds and contribute to its distinct properties and applications.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(piperazin-1-yl)pyrimidine

2-Methoxy-5-(piperazin-1-yl)phenol

This comprehensive overview provides a detailed understanding of 5-Methoxy-2-(piperazin-1-yl)pyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

5-Methoxy-2-(piperazin-1-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group and a piperazine moiety. Its molecular formula is C${10}$H${14}$N$_{4}$O. The structural components suggest that it may interact with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-methoxypyrimidine with piperazine in an organic solvent under basic conditions. This method allows for the formation of the target compound while maintaining the integrity of the functional groups essential for biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding affinity influenced by the methoxy and piperazine groups. This could lead to alterations in cellular pathways associated with inflammation, cancer proliferation, or microbial resistance .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1-Piperazinyl)pyrimidine | Lacks methoxy group | Known metabolite of gepirone |

| 5-Bromo-2-(piperazin-1-YL)pyrimidine | Contains bromine instead of methoxy | Antimicrobial activity reported |

| 4-(Piperazinyl)quinazoline | Quinazoline core instead of pyrimidine | Potential anti-cancer properties |

The methoxy group in this compound enhances its lipophilicity and alters its interactions with biological targets compared to these other compounds.

Eigenschaften

IUPAC Name |

5-methoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPUHMKNLJMEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614437 | |

| Record name | 5-Methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59215-39-3 | |

| Record name | 5-Methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.